2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and function of B cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B cell-related diseases.
Mecanismo De Acción
TAK-659 selectively inhibits 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which is a key component of the B cell receptor signaling pathway. This compound plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. TAK-659 also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also induces apoptosis in B cells, leading to a decrease in the number of circulating B cells. TAK-659 has also been shown to reduce the levels of immunoglobulin M (IgM) and IgG in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its high selectivity for 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which reduces the risk of off-target effects. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, TAK-659 has shown limited efficacy in some B cell-related diseases, and its safety and efficacy in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B cell lymphomas, where TAK-659 has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where B cell activation plays a crucial role in disease pathogenesis. The combination of TAK-659 with other therapies, such as immune checkpoint inhibitors, is also being explored as a potential treatment strategy. Further research is needed to fully understand the potential therapeutic applications of TAK-659 and its mechanism of action.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-fluoro-6-nitrobenzonitrile with 1,3,5-trimethyl-4-pyrazolecarboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methylmorpholine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cells. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases.
Propiedades
IUPAC Name |
2-fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-9-12(10(2)19(3)18-9)8-17-14-6-4-5-13(15)11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYROTNIYQGPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.